molecular formula C22H18F3NO6 B2730301 3-(2-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl morpholine-4-carboxylate CAS No. 637748-18-6

3-(2-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl morpholine-4-carboxylate

Cat. No. B2730301
CAS RN: 637748-18-6
M. Wt: 449.382
InChI Key: FTOQCXHYUMQCQC-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups and structural motifs that are common in medicinal chemistry. It includes a morpholine ring, a chromenone moiety, and a trifluoromethyl group. Morpholines are often used in drug design because they are bioisosteric with a phenethylamine skeleton . The chromenone moiety is a common structural motif in natural products and medicinal chemistry . The trifluoromethyl group is a common substituent in medicinal chemistry, often used to increase the metabolic stability and lipophilicity of a drug .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups and rings. Unfortunately, without more specific information or a detailed analysis, it’s difficult to provide a more comprehensive description .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the morpholine ring could potentially increase its solubility in water, while the trifluoromethyl group could increase its lipophilicity .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of DNA-PK Inhibitors

    The compound is a key intermediate in the synthesis of DNA-dependent protein kinase inhibitors. An example is its use in synthesizing NU7441, a potent inhibitor, using methods that involve allyl protecting groups (Rodriguez Aristegui et al., 2006).

  • Reactions with Other Compounds

    The compound undergoes various reactions, such as with aniline and o-phenylenediamine. These reactions and thermal cyclizations lead to the formation of different esters and derivatives, indicating its versatility in synthetic chemistry (Pimenova et al., 2003).

Biological and Medicinal Applications

  • Neuroprotective Effects

    Derivatives of this compound have shown significant neuroprotective effects against oxidative stress, indicating potential applications in treating neurological disorders (Sameem et al., 2017).

  • Antibacterial Activity

    Certain derivatives, like 4-hydroxy-chromen-2-one, have demonstrated high levels of antibacterial activity, suggesting potential uses in developing new antibacterial agents (Behrami & Dobroshi, 2019).

  • Antiviral Properties

    Some derivatives have shown promising antiviral activity against influenza A and Coxsackie B3 viruses, indicating potential in antiviral drug development (Shcherbakov et al., 2020).

Metabolism and Pharmacokinetics

  • Metabolic Pathways: A study on HM-30181, a compound structurally related to 3-(2-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl morpholine-4-carboxylate, explored its metabolic pathways in rats. This research provides insights into how similar compounds might be metabolized in biological systems (Paek et al., 2006).

Analytical and Structural Studies

  • Crystallography and Analysis: The structural and crystallographic analysis of derivatives, including their polymorphs and hydrates, offers detailed insights into their molecular architecture, essential for understanding their chemical behavior and potential applications (Reis et al., 2013).

Mechanism of Action

The mechanism of action of this compound would depend on its intended target in the body. Without more information, it’s difficult to speculate on this .

Future Directions

The future directions for this compound would likely depend on its intended use or the results of further testing and research .

properties

IUPAC Name

[3-(2-methoxyphenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl] morpholine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18F3NO6/c1-29-16-5-3-2-4-14(16)18-19(27)15-7-6-13(12-17(15)32-20(18)22(23,24)25)31-21(28)26-8-10-30-11-9-26/h2-7,12H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTOQCXHYUMQCQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=C(OC3=C(C2=O)C=CC(=C3)OC(=O)N4CCOCC4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18F3NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl morpholine-4-carboxylate

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